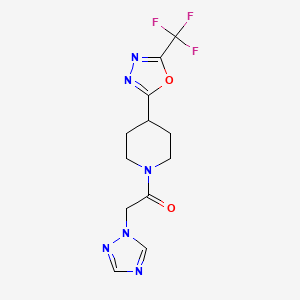

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

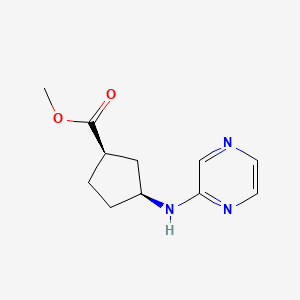

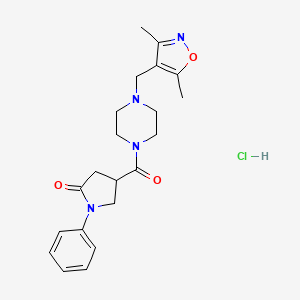

The compound "1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)piperidine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These compounds are known for their potential biological activities, which include antimicrobial and antiviral properties. The presence of a sulfonyl group attached to a piperidine ring is a common feature in this class of compounds, as seen in the derivatives synthesized in the studies provided.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from basic aromatic acids or chlorides. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starts from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, cyclization, and finally, nucleophilic attack by amines to yield the sulfonamide derivatives . These methods indicate that the synthesis of the compound would likely involve a multi-step process, including activation of the chlorophenyl group, formation of the thiazole moiety, and subsequent coupling with the piperidine nucleus.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further linked to a piperidine ring or other heterocyclic moieties. In the case of the compound , the 4-chlorophenyl group would be expected to be sulfonylated, and the thiazol-2-yl group would be attached to the piperidine nucleus. The methoxy and methyl substitutions on the phenyl ring could influence the electronic properties and conformation of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, where the sulfonyl chloride group is attacked by amines or other nucleophiles. The presence of electron-withdrawing groups, such as the chloro substituent, can make the sulfonyl group more susceptible to nucleophilic attack. Additionally, the piperidine ring can participate in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives like the one are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and substituents can affect properties such as solubility, melting point, and stability. The sulfonyl group is known to increase the acidity of adjacent NH groups, which can lead to increased water solubility and potential for salt formation. The molecular structure also determines the compound's ability to interact with biological targets, which is crucial for its antimicrobial and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Applications

Synthesis and Antibacterial Activity : A study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This research highlighted the synthesis process involving ethyl piperidin-4-carboxylate and subsequent steps leading to compounds with moderate inhibitory activity against various bacterial strains, showcasing the chemical's application in developing antibacterial agents (Iqbal et al., 2017).

Anticancer Potential : Another study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to evaluate them as anticancer agents. The compounds synthesized exhibited potential anticancer activity, indicating the relevance of such chemical structures in developing therapeutic agents against cancer (Rehman et al., 2018).

Neuropharmacological Research

Alzheimer’s Disease Treatment : A series of N-substituted derivatives was synthesized by Rehman et al. (2018) to evaluate new drug candidates for Alzheimer’s disease. The compounds were designed to inhibit the acetylcholinesterase enzyme, showcasing the application of this chemical structure in neuropharmacological research aimed at treating neurodegenerative diseases (Rehman et al., 2018).

Molecular Interaction Studies

Cannabinoid Receptor Antagonism : The molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor was studied by Shim et al. (2002). This research provides insights into the structural and conformational basis for the antagonistic activity of such compounds against cannabinoid receptors, relevant for understanding drug-receptor interactions and developing targeted therapies (Shim et al., 2002).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S2/c1-15-13-17(3-8-21(15)31-2)20-14-32-23(25-20)26-22(28)16-9-11-27(12-10-16)33(29,30)19-6-4-18(24)5-7-19/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXSPIISXAARSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)

![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)